Cas no 339019-38-4 (Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate)

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate is a synthetic organic compound featuring a quinazoline core with dual sulfanyl linkages and a 2-chlorobenzyl substituent. Its structure incorporates a methyl acetate group, enhancing solubility and reactivity for further derivatization. The compound’s key advantages include its potential as an intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds with biological activity. The presence of sulfur-based functional groups may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold in medicinal chemistry and material science applications.
Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate structure
339019-38-4 structure
Product Name:Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate
CAS No:339019-38-4
MF:C18H19ClN2O2S2
MW:395
CID:4648546
Update Time:2025-05-20

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-((2-[(2-CHLOROBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)SULFANYL)ACETATE
    • Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate
    • Inchi: InChI=1S/C18H19ClN2O2S2/c1-23-16(22)11-24-17-13-7-3-5-9-15(13)20-18(21-17)25-10-12-6-2-4-8-14(12)19/h2,4,6,8H,3,5,7,9-11H2,1H3
    • InChI Key: QVJKMOIEFZZPKW-UHFFFAOYSA-N
    • SMILES: COC(=O)CSC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 545.3±50.0 °C at 760 mmHg
  • Flash Point: 283.6±30.1 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate Security Information

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate Pricemore >>

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Additional information on Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate: A Comprehensive Overview

Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} (CAS No. 339019-38-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the quinazoline derivatives class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of multiple sulfanyl groups and a chlorobenzyl moiety, contribute to its distinctive chemical properties and biological functions.

The synthesis of Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} involves a multi-step process that requires precise control over reaction conditions and reagent selection. The incorporation of the 2-chlorobenzyl sulfanyl group and the tetrahydroquinazoline core necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are often employed to achieve the desired molecular architecture.

One of the most compelling aspects of Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} is its potential as a pharmacological agent. Quinazoline derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl groups in this compound enhance its solubility and bioavailability, making it a promising candidate for drug development. Recent studies have highlighted the role of sulfanyl-containing compounds in modulating enzyme activity and inhibiting the growth of pathogenic organisms.

In the realm of medicinal chemistry, Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} has been investigated for its ability to interact with various biological targets. The quinazoline scaffold is known to bind effectively with proteins involved in cell signaling pathways, making it a valuable tool for studying disease mechanisms. Furthermore, the presence of multiple sulfanyl groups allows for diverse functionalization, enabling chemists to tailor the molecule for specific therapeutic applications.

Recent advancements in computational chemistry have facilitated the design and optimization of Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} analogs. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds for further development. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.

The pharmacokinetic properties of Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing effective drug formulations. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles in animal models, suggesting its potential for clinical translation.

In conclusion, Methyl 2-({2-(2-chlorobenzyl)sulfanyl-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate} represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to grow,this compound is poised to play a crucial role in the discovery of novel therapeutic agents.

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